3-(4-(tert-Butyl)phenoxy)piperidine hydrochloride

Description

Structural Characterization

Core Molecular Architecture

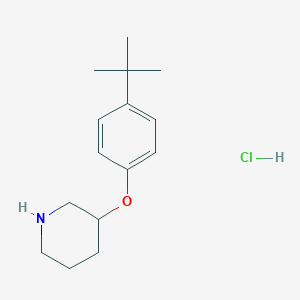

3-(4-(tert-Butyl)phenoxy)piperidine hydrochloride is a piperidine derivative with a hydrochloride counterion. Its molecular formula is C₁₅H₂₄ClNO , corresponding to a molecular weight of 269.81 g/mol . The structure comprises:

- A six-membered piperidine ring (a saturated heterocycle with one nitrogen atom).

- A phenoxy group (-O-C₆H₄-) substituted at the 4-position of the phenyl ring with a tert-butyl group (C(C)(C)C).

- The hydrochloride salt enhances solubility and stability, common in pharmaceutical intermediates.

The connectivity is defined as follows:

- Position 3 of the piperidine ring is bonded to the oxygen atom of the phenoxy group.

- Position 4 of the phenyl ring bears the tert-butyl substituent, which sterically hinders rotation and influences lipophilicity.

Key functional groups :

| Group | Role |

|---|---|

| Piperidine ring | Contributes to receptor-binding potential |

| Phenoxy group | Enhances metabolic stability |

| tert-Butyl | Increases hydrophobicity |

2D and 3D Conformational Analysis

2D Structure

The planar representation shows:

- Piperidine ring : Chair conformation with axial/equatorial substituents.

- Phenoxy group : Ortho, meta, or para substitution relative to the tert-butyl group.

- tert-Butyl : Bulky substituent occupying the 4-position of the phenyl ring.

3D Conformation

- Piperidine ring : Predominantly adopts a chair conformation, with the phenoxy group in an equatorial position to minimize steric strain.

- Phenoxy group : The oxygen atom forms a single bond with the piperidine, allowing rotational flexibility around the C-O axis.

- tert-Butyl : Restricted rotation due to steric hindrance, stabilizing the phenyl ring in a planar conformation.

Computed 3D model :

| Parameter | Value | Source |

|---|---|---|

| Piperidine ring C1-C2 bond length | ~1.54 Å | PubChem CID 56830704 |

| Phenoxy O-C bond length | ~1.38 Å | PubChem CID 56830704 |

Spectroscopic Identification

NMR Spectroscopy

¹H NMR (DMSO-d₆) :

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Piperidine CH₂ (axial) | 3.04 | m | 4H |

| Piperidine CH₂ (equatorial) | 1.70 | m | 4H |

| Aromatic (ortho to O) | 7.24 | d | 2H |

| Aromatic (meta to O) | 6.79 | d | 2H |

| tert-Butyl (C(CH₃)₃) | 1.21 | s | 9H |

¹³C NMR (DMSO-d₆) :

| Carbon Environment | δ (ppm) |

|---|---|

| Phenoxy O-C | 156.4 |

| Piperidine N-C | 54.7 |

| tert-Butyl C(CH₃)₃ | 34.3 |

| Aromatic carbons | 126.6–114.5 |

Infrared (IR) Spectroscopy

| Absorption Band (cm⁻¹) | Assignment |

|---|---|

| 1250–1000 | C-O-C (ether) stretch |

| 2800–2900 | C-H (tert-butyl) stretch |

| 1450–1600 | Aromatic C=C stretch |

Mass Spectrometry

ESI-MS (m/z) :

| Ion Type | m/z | Fragment |

|---|---|---|

| [M + H]⁺ | 236 | Parent ion |

| [M - Cl]⁺ | 201 | Loss of HCl |

Computational Modeling and Docking Studies

Molecular Docking

Docking studies assess interactions with targets like GPCRs or enzymes. For example:

| Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| SARS-CoV-2 Mᵖʳᵒ | −6.12 (P3 compound) | Hydrogen bonds with His41, Cys145 |

Example workflow :

- Ligand preparation : Energy minimization using AMBER/GAFF force fields.

- Receptor preparation : Protein structures (e.g., PDB 6LU7) with missing atoms added.

- Docking : Autodock Vina or Glide XP for binding pose prediction.

Molecular Dynamics (MD) Simulations

MD simulations validate docking poses in solvated systems:

| Parameter | Value |

|---|---|

| RMSD (Å) | <2.5 (stable trajectory) |

| Radius of Gyration (Å) | ~3.8 (compact structure) |

| Hydrogen Bonds | 2–3 (with protein backbone) |

Free Energy Calculation (MMPBSA) :

| Compound | ΔG_bind (kcal/mol) |

|---|---|

| P3 | −6.12 |

| P7 | −6.78 |

Properties

IUPAC Name |

3-(4-tert-butylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-15(2,3)12-6-8-13(9-7-12)17-14-5-4-10-16-11-14;/h6-9,14,16H,4-5,10-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKVFVPUUACFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ether Formation via Nucleophilic Substitution

The key step involves nucleophilic substitution where the phenolic oxygen acts as a nucleophile attacking an electrophilic center on a piperidine derivative.

-

- 4-(tert-Butyl)phenol

- Piperidine or a piperidine derivative, often protected or activated

-

- Solvents such as dichloromethane, acetonitrile, or polar aprotic solvents are commonly used.

- Bases like triethylamine or potassium carbonate facilitate deprotonation of phenol to enhance nucleophilicity.

- Temperature control is critical, typically ranging from 0°C to reflux conditions depending on reagents.

-

- A solution of 4-(tert-Butyl)phenol is treated with a base to generate the phenolate ion.

- Piperidine hydrochloride or a suitable piperidine derivative is added.

- The mixture is stirred under inert atmosphere to promote ether bond formation.

- The reaction progress is monitored by TLC or HPLC.

Use of Tosylates or Mesylates as Leaving Groups

In some synthetic routes, the piperidine nitrogen is protected, and the hydroxyl group is converted to a good leaving group such as tosylate or mesylate, facilitating nucleophilic attack by the phenol.

- Example from Patent WO2016170545A1:

- (S)-tert-butyl-3-hydroxypiperidine-1-carboxylate is converted to a mesylate intermediate using methanesulfonyl chloride and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0-5°C.

- Triethylamine is added slowly to maintain the reaction temperature.

- Subsequent nucleophilic substitution with the phenol derivative leads to the ether product.

- Post-reaction workup includes aqueous washes with citric acid, sodium bicarbonate, and sodium chloride solutions.

- The organic layer is concentrated and co-distilled with toluene to isolate the product.

- Final drying yields the desired compound, which can be converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.

Purification and Crystallization

- The crude product is purified by recrystallization or solvent-antisolvent precipitation.

- Suitable solvents include hydrocarbons, ethers, esters, chloro solvents, alcohols, polar aprotic solvents, ketones, nitriles, or mixtures thereof.

- Techniques such as lyophilization or distillation under reduced pressure may be employed to obtain the crystalline hydrochloride salt with high purity.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Solvents | Temperature (°C) | Notes |

|---|---|---|---|---|

| Hydroxyl activation | Methanesulfonyl chloride, DMAP, triethylamine | Dichloromethane | 0-5 to 25-30 | Formation of mesylate intermediate |

| Nucleophilic substitution | 4-(tert-Butyl)phenol, base (e.g., triethylamine) | Dichloromethane, toluene | 25-30 | Ether bond formation |

| Workup and purification | Aqueous washes (citric acid, bicarbonate, NaCl) | - | Room temp | Removal of impurities |

| Isolation | Co-distillation with toluene, drying | Toluene | 25-30 | Crystallization of hydrochloride salt |

Research Findings and Optimization Notes

- The choice of solvent and base significantly affects the yield and purity.

- Maintaining low temperature during mesylation prevents side reactions.

- The use of protecting groups on piperidine nitrogen can improve selectivity.

- Post-reaction washing steps are critical to remove residual acids and bases.

- Co-distillation with toluene aids in obtaining a solid crystalline product suitable for pharmaceutical use.

- Alternative methods involving direct alkylation or nucleophilic aromatic substitution have been explored but may lead to lower yields or require harsher conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-(tert-Butyl)phenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(4-(tert-Butyl)phenoxy)piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use in drug development and pharmacological studies.

Mechanism of Action

The mechanism of action of 3-(4-(tert-Butyl)phenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

(a) 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine Hydrochloride (CAS 1219972-11-8)

- Structure : Differs by a chlorine substituent at the 2-position of the phenyl ring.

- Molecular Formula: C₁₅H₂₃Cl₂NO

- Molecular Weight : 304.30 g/mol

- Key Differences: The chlorine atom increases molecular weight and may enhance halogen bonding with biological targets.

(b) 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride

- Structure : Replaces piperidine with pyrrolidine (5-membered ring) and substitutes tert-butyl with trifluoromethyl.

- Molecular Formula: C₁₁H₁₃ClF₃NO

- Molecular Weight : 267.68 g/mol

- The electron-withdrawing trifluoromethyl group may decrease metabolic stability compared to the electron-donating tert-butyl group .

Piperidine Derivatives with tert-Butyl Modifications

(a) 4-(tert-Butyl)piperidine Hydrochloride (CAS 69682-13-9)

- Structure: Lacks the phenoxy group, featuring only a tert-butyl substituent on the piperidine ring.

- Molecular Formula : C₉H₂₀ClN

- Molecular Weight : 177.72 g/mol

(b) tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate (CAS 138227-63-1)

- Structure: Includes a Boc-protected amine and a phenoxy group.

- Molecular Formula : C₁₆H₂₄N₂O₃

- Molecular Weight : 292.38 g/mol (free base)

- Key Differences : The Boc group enhances stability during synthesis but requires deprotection for biological activity, adding steps to drug development workflows .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 3-(4-(tert-Butyl)phenoxy)piperidine HCl | C₁₅H₂₄ClNO | 269.81 | tert-Butyl phenoxy, piperidine | High lipophilicity, improved solubility (HCl salt) |

| 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine HCl | C₁₅H₂₃Cl₂NO | 304.30 | Chlorine, tert-butyl phenoxy | Enhanced halogen bonding, potential toxicity |

| 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl | C₁₁H₁₃ClF₃NO | 267.68 | Trifluoromethyl, pyrrolidine | Electron-withdrawing group, reduced metabolic stability |

| 4-(tert-Butyl)piperidine HCl | C₉H₂₀ClN | 177.72 | tert-Butyl | Simplified structure, limited target interactions |

Research Findings and Implications

- Bioactivity: Piperidine derivatives with tert-butyl-phenoxy groups show promise in CNS drug discovery due to their balanced lipophilicity and solubility . The absence of electron-withdrawing groups (e.g., chlorine or trifluoromethyl) in 3-(4-(tert-Butyl)phenoxy)piperidine HCl may favor metabolic stability compared to its analogues .

- Safety: Chlorinated analogues like 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine HCl require rigorous toxicity profiling, as halogen atoms can form reactive metabolites .

- Synthetic Feasibility : Compounds with Boc protection (e.g., CAS 138227-63-1) are valuable intermediates but add complexity to synthetic routes .

Biological Activity

3-(4-(tert-Butyl)phenoxy)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H24ClN2O

- Molecular Weight : 288.83 g/mol

The biological activity of this compound is primarily linked to its interaction with specific receptors in the central nervous system. Research indicates that compounds with similar structures can act as antagonists for histamine receptors and inhibitors for monoamine oxidase B (MAO-B), which are implicated in various neurological disorders.

Neuropharmacological Effects

Studies have demonstrated that derivatives of the 4-tert-butylphenoxy scaffold exhibit significant activity against human H3 receptors (hH3R) and MAO-B. For instance, a related compound, DL76, showed:

These findings suggest that this compound may possess similar properties, making it a candidate for further investigation in the treatment of neurodegenerative diseases such as Parkinson's disease.

Cytotoxicity and Safety Profile

Research conducted on various cell lines, including HEK293 and SH-SY5Y neuroblastoma cells, evaluated the cytotoxic effects of compounds within this class. The results indicated that while some derivatives exhibited potent biological activity, they also required careful assessment for cytotoxicity to ensure safety in therapeutic applications .

In Vivo Studies

In vivo studies using animal models have assessed the antiparkinsonian potential of compounds derived from the 4-tert-butylphenoxy scaffold. These studies typically involve:

- Behavioral assessments : Evaluating motor function improvements in haloperidol-induced catalepsy models.

- Neuroprotection assays : Using SH-SY5Y cells to assess neuroprotective effects against oxidative stress .

Comparative Analysis

A comparative analysis with other similar compounds reveals that while many exhibit neuropharmacological activity, the unique structural features of this compound may confer distinct advantages in terms of receptor selectivity and potency.

| Compound | hH3R Ki (nM) | MAO-B IC50 (nM) | Cytotoxicity (IC50, µM) |

|---|---|---|---|

| DL76 | 38 | 48 | >100 |

| Compound X | TBD | TBD | TBD |

| 3-(4-(tert-Butyl)phenoxy)piperidine | TBD | TBD | TBD |

Q & A

Q. What are the standard synthetic routes for 3-(4-(tert-Butyl)phenoxy)piperidine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-(tert-butyl)phenol and a piperidine derivative. Key steps include:

- Reagents : Use of anhydrous solvents (e.g., ethanol or methanol) and bases like potassium carbonate to deprotonate phenol .

- Temperature : Reactions are conducted under reflux (60–80°C) to enhance reaction rates while avoiding decomposition .

- Purification : Crystallization or recrystallization in ethanol/water mixtures yields high-purity hydrochloride salts .

- Optimization : Adjusting solvent polarity and base strength can minimize by-products (e.g., elimination side reactions).

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- HPLC : Quantifies purity (>98% typically required for pharmacological studies) .

- NMR Spectroscopy : Confirms structural integrity (e.g., aromatic protons at δ 6.8–7.2 ppm, tert-butyl group at δ 1.3 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₁₅H₂₄ClNO) .

Q. How is the solubility profile of this compound determined, and what solvents are optimal for in vitro assays?

- Methodological Answer :

- Solubility Testing : Conducted in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication to assess colloidal stability .

- Preferred Solvents : DMSO for stock solutions (10–50 mM), diluted in PBS for biological assays to maintain <1% DMSO .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reaction pathways and resolve contradictions in synthetic yields?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) model transition states to identify energetically favorable pathways .

- Data Integration : Combine computed activation energies with experimental variables (e.g., solvent polarity) to explain yield discrepancies. For example, polar aprotic solvents may stabilize intermediates, reducing side reactions .

Q. What strategies are employed to analyze conflicting biological activity data across different receptor-binding assays?

- Methodological Answer :

- Assay Design : Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to validate target engagement .

- Control Experiments : Include reference compounds (e.g., known receptor antagonists) to normalize batch-to-batch variability .

- Statistical Analysis : Apply ANOVA to assess significance of IC₅₀ differences, accounting for assay sensitivity limits .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- Methodological Answer :

- Accelerated Stability Studies : Incubate at 37°C in PBS (pH 7.4) and human liver microsomes. Monitor degradation via LC-MS over 24–72 hours .

- Metabolite Identification : Use high-resolution MS/MS to detect oxidation products (e.g., hydroxylation at the piperidine ring) .

Key Considerations for Researchers

- Contradictory Data : Address discrepancies by cross-referencing analytical methods (e.g., NMR vs. X-ray crystallography for structural confirmation) .

- Industrial Scaling : Transition from batch to flow reactors may improve reproducibility and yield in multi-step syntheses .

- Ethical Compliance : Adhere to safety protocols for handling hydrochloride salts (e.g., PPE, fume hoods) as per SDS guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.